Bromofenoxim
Description
Historical Context and Evolution of Phenoxy Herbicides
The era of modern chemical weed management began in the 1940s with the discovery of phenoxy herbicides. wikipedia.orgfishersci.pt Researchers in the United States and Britain independently discovered that certain phenoxy acetic acids could act as potent and selective herbicides. wikipedia.org This led to the commercial introduction of compounds like (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D) in the mid-1940s. wikipedia.orgherts.ac.uk
These chemicals revolutionized agriculture by providing, for the first time, an effective method to selectively kill broadleaf weeds in monocotyledonous crops such as cereals, corn, and grasslands without causing significant harm to the crop itself. wikipedia.orgwikipedia.orgherts.ac.uk The mode of action for these foundational herbicides is based on their ability to mimic the natural plant growth hormone indole-3-acetic acid (IAA), also known as auxin. wikipedia.orgherts.ac.ukontosight.ai When applied to susceptible broadleaf plants, these synthetic auxins induce rapid, uncontrolled, and disorganized growth that ultimately leads to the plant's death. herts.ac.ukontosight.ai
The success of 2,4-D and MCPA spurred further research, leading to the development of other related compounds like 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), which was effective against woody plants. wikipedia.orgwikipedia.org The widespread adoption of phenoxy herbicides significantly reduced the cost of crop production and became a cornerstone of vegetation management for decades. wikipedia.org
Agricultural Significance and Application Scope
Bromofenoxim was developed as a selective, post-emergence herbicide, meaning it is applied after the crop and weeds have started to grow. herts.ac.ukherts.ac.uk Its primary significance lies in its ability to control a range of broad-leaved and some grass weeds that can compete with crops for essential resources like water, nutrients, and light. herts.ac.ukthegoodscentscompany.com Unlike the systemic action of traditional phenoxy auxin herbicides, this compound functions primarily as a contact herbicide. herts.ac.uk It is absorbed by the foliage and generates bromoxynil (B128292), which is the active compound that disrupts photosynthesis. herts.ac.ukherts.ac.uk
Target Weed Spectrum and Control Efficacy
This compound is effective against a variety of annual weeds. Its efficacy is highest when applied to young, actively growing weeds. nih.gov
Table 1: Weeds Controlled by this compound
| Common Name | Scientific Name |
|---|---|
| Brome grass | Bromus spp. |
| Barnyardgrass | Echinochloa crus-galli |
| Crabgrass | Digitaria spp. |
| Fat hen / Lambsquarters | Chenopodium album |
Data sourced from AERU. herts.ac.uk
Crop Systems for Post-Emergence Application
The selective nature of this compound allowed for its use in several important agricultural systems to manage weed infestations after the crops had emerged from the soil. herts.ac.uknih.gov This provided farmers with flexibility in timing their weed control efforts. waterquality.gov.au
Table 2: Crop Applications for this compound
| Crop System |
|---|
| Cereals |
| Maize (Corn) |
| Grass seed crops |
| New turf |
| Linseed |
Data sourced from AERU and Ontosight. herts.ac.ukthegoodscentscompany.com
This compound has also been used in combination with other herbicides, such as terbuthylazine, to broaden the spectrum of controlled weeds in crops like maize and wheat. thegoodscentscompany.com
Classification within Herbicide Mode of Action Groups
Herbicides are classified into groups based on their mode of action (MoA), which is the specific biochemical process in the plant that the herbicide disrupts. This classification system is crucial for understanding herbicide function and for managing the development of herbicide-resistant weeds.
The traditional phenoxy herbicides, such as 2,4-D and MCPA, are classified as synthetic auxins. wikipedia.orgontosight.ai They belong to the Herbicide Resistance Action Committee (HRAC) Group 4 (legacy code 'O'). wikipedia.org This group works by mimicking the plant hormone auxin, causing uncontrolled cell division and growth in susceptible broadleaf plants. herts.ac.uk
However, despite being referred to as a phenoxy herbicide due to its chemical structure, this compound has a completely different mode of action. herts.ac.uknih.gov It is classified as a nitrile herbicide and functions as a photosynthesis inhibitor. thegoodscentscompany.comnih.gov Specifically, it belongs to HRAC Group 6 (legacy code 'C3'). nih.govnih.govwikipedia.org Herbicides in this group act by inhibiting photosynthesis at photosystem II (PSII). herts.ac.uknih.gov this compound itself is a precursor that is converted within the plant to bromoxynil, which then binds to the D1 protein of the PSII complex, blocking electron transport and halting the production of energy needed for plant survival. herts.ac.ukwaterquality.gov.au This rapid disruption of energy production leads to the death of the weed, acting with contact activity. herts.ac.uknormandata.eu
This places this compound in the same MoA group as other nitrile herbicides like bromoxynil and ioxynil (B1672095), and distinct from the synthetic auxin phenoxy herbicides. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-4-[(2,4-dinitrophenoxy)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br2N3O6/c14-9-3-7(4-10(15)13(9)19)6-16-24-12-2-1-8(17(20)21)5-11(12)18(22)23/h1-6,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFNPKDYCLFGPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ON=CC2=CC(=C(C(=C2)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br2N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041681 | |
| Record name | Bromofenoxim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13181-17-4 | |
| Record name | Bromofenoxim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13181-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromofenoxim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Chemical Modification Research
Foundational Synthetic Pathways for Bromofenoxim
This compound, a member of the phenoxy herbicide family, is synthesized through a multi-step chemical process. herts.ac.uk The foundational pathway commences with 4-hydroxybenzaldehyde (B117250) as the starting material. The first key step involves the bromination of this aromatic aldehyde. Following bromination, the resulting intermediate, 3,5-dibromo-4-hydroxybenzaldehyde, undergoes a reaction with hydroxylamine. The final step in the sequence is the reaction of the oxime intermediate with 2,4-dinitrochlorobenzene to yield the target compound, this compound. wikipedia.org Key reactants in this pathway are therefore 3,5-Dibromo-4-hydroxybenzaldehyde and O-(2,4-dinitrophenyl)hydroxylamine. herts.ac.uk In the plant, this compound is metabolized into bromoxynil (B128292), which is the active herbicidal agent that inhibits photosynthesis. wikipedia.org
Table 1: Key Reactants in this compound Synthesis
| Reactant | Role in Synthesis |
| 4-Hydroxybenzaldehyde | Starting material |
| Bromine | Brominating agent |
| 3,5-Dibromo-4-hydroxybenzaldehyde | Intermediate after bromination |
| Hydroxylamine | Reacts with the aldehyde to form an oxime |
| 2,4-Dinitrochlorobenzene | Final reactant to form the ether linkage |
Exploration of Novel this compound Derivatives
The development of new herbicidal compounds is a continuous effort in agrochemical research, driven by the need to manage weed resistance and improve performance characteristics. While specific research on novel this compound derivatives is not extensively documented in public literature, the principles of chemical modification are well-established in the field of herbicide science.
Structural Modifications for Enhanced Herbicidal Activity
The primary goal of creating derivatives of an existing herbicide like this compound is to enhance its efficacy, broaden its spectrum of activity, or improve its environmental profile. A common strategy involves the synthesis of a series of related compounds by introducing various functional groups or altering the core structure.
For instance, research into other herbicides has shown that dimerization—linking two molecules of a herbicide—can significantly lower volatility and, in some cases, increase herbicidal efficacy compared to the parent monomer. wikipedia.org Another approach is the synthesis of novel derivatives by introducing different pharmacophores (the part of a molecule responsible for its biological activity) into a parent scaffold. This has been explored with triazolinone herbicides, where introducing cyclic imide and phenylurea groups led to the discovery of candidates with promising herbicidal activity. herts.ac.uk Similarly, the creation of 5-acylbarbituric acid derivatives has yielded compounds with high efficacy against a broad spectrum of weeds, demonstrating the value of exploring new chemical spaces around a known active structure. fishersci.dk These methodologies illustrate how structural modifications could be systematically applied to the this compound structure to potentially discover derivatives with superior properties.
Development of Related Chemical Entities in Crop Protection
This compound belongs to the class of herbicides that act by inhibiting Photosystem II (PSII) in plants, a critical process in photosynthesis. wikipedia.orgmpg.de This mode of action is shared by a variety of other chemical families. The active metabolite of this compound is bromoxynil, another potent hydroxybenzonitrile herbicide. wikipedia.org The development of related entities often focuses on this shared mode of action.
Other notable PSII inhibitors include:
Hydroxybenzonitriles: Besides bromoxynil, ioxynil (B1672095) is another important herbicide in this group. mpg.denih.gov
Benzothiadiazinones: Bentazon is a key example from this chemical class. mpg.de
Ureas: Compounds like diuron (B1670789) are also effective PSII inhibitors. mpg.de
The agrochemical industry has evolved from screening large numbers of compounds to a more focused, design-oriented approach to discovering new active ingredients. fishersci.nlsigmaaldrich.com This strategic shift, often termed a "crop production" rather than just "crop protection" focus, leverages biotechnology and a deeper understanding of biological targets to create more selective and effective herbicides. nih.gov
Structure-Activity Relationship (SAR) Investigations of this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental to modern chemical design, including the development of new herbicides. SAR investigations systematically alter parts of a molecule to determine which structural features are essential for its biological activity. nih.govfishersci.at This is often accomplished through Quantitative Structure-Activity Relationship (QSAR) models, which use statistical methods to correlate chemical structure with activity. wikipedia.org The underlying principle is that similar structures generally exhibit similar properties and biological activities. wikipedia.org
While specific SAR studies on this compound analogues are not prominent in the literature, research on other herbicides provides a clear template for how such investigations would proceed. For example, a SAR study of the natural product sarmentine and its synthetic analogues determined that the long unsaturated fatty acid and the pyrrolidine (B122466) ring were crucial for its phytotoxic (plant-killing) activity, while the amide bond also appeared necessary. nih.govnih.gov
In another example, SAR studies of novel 5-acylbarbituric acid derivatives revealed that the types of substituents on the benzene (B151609) ring and the length of an alkyl side chain had significant effects on their herbicidal activity. fishersci.dk These types of studies allow chemists to rationally design more potent and selective herbicides by optimizing the molecular structure based on empirical data. For this compound, an SAR investigation would likely involve synthesizing analogues with different substituents on the phenyl rings to probe the electronic and steric requirements for optimal inhibition of Photosystem II.
Advanced Methodologies in Herbicide Synthesis
The discovery and synthesis of new herbicides have been transformed by advanced scientific methodologies that move beyond traditional trial-and-error screening. These modern approaches enable a more rational, efficient, and sustainable design process.
Target-Based Discovery and Profile-Driven Design: A leading-edge strategy is the "CropKey" approach, which focuses on designing molecules with specific performance and safety profiles from the outset. fishersci.nl This involves identifying a crucial protein (the "lock") in a target weed and designing a molecule (the "key") to inhibit its action, ensuring high efficacy and minimizing off-target effects. fishersci.nl
Bioisosterism and Analogue Synthesis: Bioisosterism, the practice of substituting one chemical group with another that has similar physical or chemical properties, is a powerful tool. This has been used to design novel herbicides by, for example, replacing a benzene ring with a naphthalene (B1677914) ring to explore new chemical space and potentially improve activity. conicet.gov.ar The synthesis of a series of analogues with minor structural differences is a core part of exploring SAR and optimizing lead compounds. herts.ac.ukpic.int
Computational Modeling: Quantitative Structure-Property Relationship (QSPR) and QSAR models are critical computational tools. wikipedia.org They are used to predict the physicochemical properties, such as vapor pressure, and biological activity of pesticides based on their molecular structure, reducing the need for extensive empirical testing. wikipedia.org
Innovative Formulation and Synthesis Strategies: Advanced methods also extend to the final product. For example, synthesizing dimeric versions of auxinic herbicides has been shown to create molecules with higher activity and lower volatility, addressing environmental concerns like spray drift. wikipedia.org Furthermore, developing novel manufacturing methods for herbicide intermediates and final products aims to improve yield, safety, and industrial-scale feasibility. nih.gov
Mechanistic Studies in Plant Systems
Biochemical Mode of Action: Uncoupling of Oxidative Phosphorylation
The toxicity of phenolic herbicides like Bromofenoxim is linked to their ability to act as protonophoric uncouplers of oxidative phosphorylation. researchgate.net Uncoupling agents disrupt the vital link between the electron transport chain and ATP synthesis in the mitochondria. wikipedia.org They achieve this by dissipating the proton-motive force across the inner mitochondrial membrane. wikipedia.org
Normally, the electron transport chain pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating an electrochemical gradient. The energy stored in this gradient is used by the enzyme ATP synthase to produce ATP from ADP and inorganic phosphate. libretexts.org Uncouplers like this compound are weakly acidic, lipid-soluble molecules that can transport protons across the impermeable inner mitochondrial membrane, effectively creating a "short-circuit" that bypasses ATP synthase. wikipedia.org This leads to a situation where the electron transport chain and oxygen consumption continue, or are even stimulated, but the energy is released as heat rather than being captured in the form of ATP. wikipedia.org This dissipation of the proton gradient and the consequent failure of ATP synthesis is a key molecular initiating event in the compound's toxicity.
Disruption of Plant Energy Metabolism Pathways
Simultaneously, the inhibition of photosynthesis (detailed in section 3.3.1) stops the production of carbohydrates. nih.gov These sugars are the primary respiratory substrates that fuel the glycolytic pathway, the TCA cycle, and ultimately oxidative phosphorylation. vedantu.com The dual assault on both the generation of fuel (photosynthesis) and the efficiency of its use (oxidative phosphorylation) creates a comprehensive energy crisis within the plant cell, leading to the cessation of growth and eventual cell death. wssa.net Plant cells possess flexible molecular networks to manage energy and adapt to stress, but the simultaneous disruption of both chloroplast and mitochondrial energy conversion presents an insurmountable challenge. nih.govmdpi.com
Cellular and Subcellular Site-of-Action Investigations in Target Plants
This compound's herbicidal action is localized within the primary energy-converting organelles of the plant cell: the chloroplasts and mitochondria.
This compound is a potent inhibitor of photosynthesis, specifically targeting Photosystem II (PSII). herts.ac.ukweedscience.org Herbicides in this class function by binding to a specific niche on the D1 protein, a core component of the PSII reaction center located in the thylakoid membranes of chloroplasts. wssa.netmdpi.com This binding site, known as the QB-binding niche, is normally occupied by the mobile electron carrier plastoquinone. wssa.net
By binding to this site, this compound physically blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). wssa.net This interruption halts the photosynthetic electron transport chain, which in turn stops CO2 fixation and the production of ATP and NADPH, the essential energy and reducing power needed for plant growth. wssa.net The specific binding site for nitrile-containing herbicides like this compound has been identified as the nitrile site within PSII. ljmu.ac.uk This blockage of electron flow can also lead to the formation of reactive oxygen species (ROS) due to the buildup of excess excitation energy, causing secondary damage to chlorophyll (B73375) and membrane lipids through oxidative stress. nih.govnih.gov
| Herbicide Class | Site of Action | Specific Target | Biochemical Effect |
|---|---|---|---|
| Dinitrophenyl oxime | Photosystem II (PSII) | D1 Protein (QB-binding niche) | Inhibition of electron transport |
The primary influence of this compound on respiration is the uncoupling of the electron transport chain from ATP synthesis. researchgate.net While processes like glycolysis and the TCA cycle may continue, the final and most efficient stage of energy production is disabled. vedantu.com This leads to a futile cycle where oxygen is consumed by the electron transport chain, but ATP is not produced. wikipedia.org The inhibition of ATP regeneration severely restricts the energy available for all cellular metabolic processes. nih.gov
The rate of respiration in healthy plants is tightly regulated by the cell's energy demand, primarily through the ratio of ATP to ADP. mdpi.com When ATP levels are high, respiration slows down. Uncouplers like this compound disrupt this regulation. By preventing ATP synthesis, ADP levels remain high, signaling a continuous demand for energy that stimulates the respiratory chain to operate at a high rate without producing any useful energy, rapidly depleting the plant's stored energy reserves. libretexts.orgmdpi.com
Interactions with Photosynthetic Apparatus Components
Molecular-Level Interactions with Plant Enzymatic Systems
At the molecular level, this compound's interactions are targeted and disruptive. Its primary interaction is not with an enzyme in a classic substrate-inhibitor model but rather a physical binding to a protein complex and a disruption of a membrane gradient.
Interaction with D1 Protein: this compound binds non-covalently to the D1 protein of the PSII complex. This interaction, likely involving hydrogen bonds and hydrophobic interactions within the QB-binding pocket, prevents the native ligand, plastoquinone, from binding and accepting electrons, thereby inhibiting the enzyme-like function of the entire PSII complex. wssa.netmdpi.com
Disruption of ATP Synthase Function: As a protonophore, this compound interacts with the inner mitochondrial membrane, dissipating the proton gradient that is the essential driving force for the ATP synthase enzyme. wikipedia.org While it does not bind directly to the enzyme's active site, its action starves ATP synthase of its substrate (the proton-motive force), thereby inhibiting its function.
Metabolic Detoxification: Plants possess enzymatic systems to detoxify foreign compounds (xenobiotics). unl.edu Enzymes such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases (GSTs) are involved in herbicide metabolism, often by adding reactive groups and then conjugating molecules like glucose or glutathione to increase water solubility and reduce toxicity. nih.govcaws.org.nz this compound is noted to be relatively unstable and can decompose, suggesting it is likely a substrate for these detoxifying enzyme systems in tolerant plants. researchgate.net
Uptake, Translocation, and Distribution within Plant Tissues
This compound is classified as a herbicide with contact action. herts.ac.uklilab-ecust.cn This implies that its primary effect occurs at or near the point of application, with limited movement throughout the plant.
The uptake and translocation of chemical compounds in plants are governed by the substance's physicochemical properties, particularly its hydrophobicity, which is often measured by the n-octanol-water partition coefficient (log KOW). nih.govnih.gov this compound has a reported AlogP (a calculated log KOW) of 2.476. lilab-ecust.cn Compounds in this intermediate range of hydrophobicity are typically absorbed by plant roots or leaves but may be sequestered in root lipids or have limited mobility in the xylem, which would be consistent with a contact herbicide. nih.gov
Environmental Behavior and Dynamics of Bromofenoxim
Environmental Fate in Soil Matrices
The behavior of bromofenoxim in soil is a complex interplay of microbial and chemical processes, alongside the physical and chemical properties of the soil itself. These factors collectively determine its persistence and potential for movement.
Microbial Degradation Pathways and Kinetics
Abiotic Degradation Mechanisms (e.g., Hydrolysis)
In addition to microbial action, this compound can undergo abiotic degradation, which involves non-biological processes. encyclopedia.pub One of the key abiotic mechanisms is hydrolysis, a chemical reaction with water that can lead to the breakdown of the compound. ies-ltd.chclu-in.org The rate of hydrolysis is often dependent on the pH of the environment. ies-ltd.ch For some related compounds, hydrolysis can be a significant degradation pathway, leading to the formation of transformation products. clu-in.org Another potential abiotic process is photolysis, or breakdown by sunlight, which can occur on the soil surface. ies-ltd.ch However, for many benzonitrile (B105546) herbicides, abiotic degradation in soil and sediments is considered to have a minor effect compared to biodegradation. researchgate.net
Persistence and Degradation Half-Life Determination
The persistence of a pesticide in soil is often quantified by its degradation half-life, the time it takes for half of the initial amount to break down. sciepub.comorst.edu This value is influenced by a combination of microbial and abiotic degradation rates. oregonstate.edu The half-life of a pesticide can vary significantly depending on soil type, pH, temperature, and microbial activity. ucanr.eduoregonstate.edu Pesticides are often categorized based on their soil half-life as non-persistent (less than 30 days), moderately persistent (30 to 100 days), or persistent (over 100 days). oregonstate.edu While a specific half-life for this compound is not provided in the search results, it is noted that some benzonitrile herbicides can be degraded relatively quickly in surface soil. researchgate.net
Table 1: Factors Influencing Pesticide Half-Life in Soil
| Factor | Description |
| Microbial Activity | The presence and activity of soil microorganisms capable of degrading the pesticide. oregonstate.edu |
| Soil pH | Can affect both chemical (hydrolysis) and microbial degradation rates. sciepub.com |
| Temperature | Generally, degradation rates increase with temperature. oregonstate.edu |
| Soil Moisture | Affects microbial activity and can be necessary for hydrolysis. |
| Organic Matter Content | Can influence sorption and bioavailability of the pesticide to microorganisms. ucanr.edu |
| Sunlight Exposure | Photodegradation can occur on the soil surface. ies-ltd.ch |
Sorption and Desorption Characteristics in Varied Soil Types
Sorption is the process by which a chemical binds to soil particles, while desorption is the release of the chemical from these particles. researchgate.net These processes are critical in determining a pesticide's availability for degradation and its potential for movement. ies-ltd.ch The extent of sorption is influenced by the pesticide's chemical properties and the soil's characteristics, such as organic matter content, clay content, and pH. researchgate.netinternational-agrophysics.orgcore.ac.uk Generally, pesticides with higher sorption tend to be less mobile in soil. oregonstate.edu The desorption process can sometimes exhibit hysteresis, meaning the pesticide does not desorb as readily as it was adsorbed. core.ac.uk The sorption and desorption behavior of this compound will vary across different soil types due to variations in these soil properties. international-agrophysics.orgmdpi.com
Mobility and Leaching Potential through Soil Profiles
The mobility of a pesticide refers to its ability to move through the soil profile, primarily with water. researchgate.net Leaching is the downward movement of a substance through the soil, which can potentially lead to groundwater contamination. mdpi.com The mobility of a pesticide is inversely related to its sorption to soil particles; weakly sorbed compounds are generally more mobile. oregonstate.eduresearchgate.net Factors such as the amount of rainfall or irrigation, soil texture, and the presence of macropores can also influence leaching. researchgate.netnih.gov For some herbicides, the formulation additives can also affect their mobility in soil. mdpi.com The potential for this compound to leach will depend on its sorption characteristics and the specific conditions of the soil and environment. epo.orgbcpc.org
Aquatic Environmental Transformations
When pesticides enter aquatic environments, they undergo various transformation processes that determine their persistence and potential impact on aquatic life. acs.orgfrontiersin.org These transformations can include biodegradation, hydrolysis, and photolysis. nih.gov For some related benzonitrile herbicides, photolysis and hydrolysis are important removal mechanisms from water. ccme.ca The rate of these transformations can be influenced by factors such as water pH, temperature, and the presence of sunlight. ccme.ca The breakdown of the parent compound can lead to the formation of transformation products, which may have their own environmental characteristics. acs.org It is noted that this compound is one of a group of compounds that can start to decompose immediately in water. researchgate.net
Hydrolytic Stability and pH-Dependent Degradation
The hydrolytic stability of this compound is significantly influenced by the pH of the surrounding aqueous medium. tandfonline.comtandfonline.com Hydrolysis is a critical abiotic degradation pathway that involves the breakdown of a chemical compound by reaction with water. aivafertiliser.co.uk For many pesticides, the rate of this reaction is catalyzed by acidic or alkaline conditions. aivafertiliser.co.uknichino.ukufl.edu
Research indicates that this compound's degradation rate in an aqueous solution is at its minimum in the pH range of 8 to 10. tandfonline.comtandfonline.com In more acidic (lower pH) or more alkaline (higher pH) environments, the rate of degradation increases. tandfonline.comtandfonline.com Specifically, under dark conditions at a pH of 12, this compound undergoes hydrolysis to yield two primary degradation products: 2,4-dinitrophenol (B41442) and bromoxynil (B128292). tandfonline.comtandfonline.comresearchgate.net Conversely, in the absence of light, hydrolysis has not been observed to occur in acidic mediums. tandfonline.comtandfonline.com This pH-dependent behavior is crucial for predicting the persistence of this compound in various aquatic environments.
The table below summarizes the effect of pH on the hydrolytic degradation of this compound in the absence of light.
| pH Condition | Hydrolytic Degradation Rate | Primary Degradation Products (in darkness) | Reference |
|---|---|---|---|
| Acidic | Not observed | N/A | tandfonline.com, tandfonline.com |
| Neutral (pH 7) | Low | Not specified | tandfonline.com, tandfonline.com |
| Slightly Alkaline (pH 8-10) | Minimal | Not specified | tandfonline.com, tandfonline.com |
| Strongly Alkaline (pH 12) | Increased | 2,4-dinitrophenol, Bromoxynil | researchgate.net, tandfonline.com, tandfonline.com |
Photolytic Degradation Processes in Water Columns
Photolytic degradation, or photolysis, is another key process governing the fate of this compound in the environment. This process involves the breakdown of molecules by absorbing light energy, particularly ultraviolet (UV) radiation from sunlight. researchgate.net Studies have demonstrated that this compound is susceptible to photodecomposition in aqueous solutions, as a solid, and in aerosol form. tandfonline.comtandfonline.com
The process can be direct, where the this compound molecule itself absorbs light, or indirect, where other substances in the water absorb light and produce reactive species that in turn degrade the herbicide. researchgate.net
| Medium | Process | Key Degradation Products | Influencing Factors | Reference |
|---|---|---|---|---|
| Aqueous Solution | Photolysis | Bromoxynil, 2,4-dinitrophenol | pH, Sunlight (UV) Intensity | researchgate.net, tandfonline.com, tandfonline.com |
| Solid State (on inert surface) | Photolysis | Bromoxynil, 2,4-dinitrophenol | Irradiation Time | tandfonline.com, tandfonline.com |
Biotransformation in Aquatic Sediment Systems
While direct studies on the biotransformation of this compound in aquatic sediments are limited, the metabolic fate of its major degradation product, bromoxynil, provides significant insight. Biotransformation, or biodegradation, is the alteration of a substance by living organisms, primarily microorganisms like bacteria and fungi. nih.gov In aquatic systems, these processes are critical in sediments, where microbial populations are abundant.
Atmospheric Partitioning and Volatilization Characteristics
The movement of a pesticide into the atmosphere is governed by its volatility and its partitioning behavior between different environmental compartments like water, soil, and air. copernicus.org this compound is considered to be not highly volatile, which suggests that its tendency to vaporize from soil or water surfaces is low. herts.ac.uk
Despite its low volatility, this compound can enter the atmosphere. tandfonline.com This can occur through spray drift during application or via the transport of dust particles to which the herbicide has adsorbed. tandfonline.comoecd.org Studies have investigated the photolytic behavior of this compound in aerosol form, confirming its potential presence and transformation in the atmosphere. tandfonline.comtandfonline.com Once in the atmosphere, the compound's fate is determined by photolysis and its removal through wet (rain, snow) and dry deposition. tandfonline.com The low vapor pressure means that atmospheric transport is more likely to occur with the chemical bound to particulate matter rather than as a true gas. oecd.org
Environmental Transport Models and Predicted Distribution
Predicting the environmental distribution of a pesticide like this compound involves the use of mathematical models that simulate its movement and degradation. researchgate.net These models, often called environmental fate models, use the chemical's physical properties (like solubility and vapor pressure) and degradation rates (hydrolysis, photolysis, biodegradation) to estimate its concentration in various environmental compartments such as soil, water, air, and sediment. semanticscholar.org
For a compound like this compound, a suitable model would need to account for its:
Low volatility : Limiting its distribution into the atmosphere. herts.ac.uk
pH-dependent hydrolysis and photolysis : Leading to faster degradation in acidic or strongly alkaline waters compared to neutral or slightly alkaline waters. tandfonline.comtandfonline.com
Adsorption to soil and sediment : Affecting its mobility and bioavailability for degradation. wikipedia.org
Degradation into mobile products : The formation of bromoxynil, which has its own fate and transport characteristics, must be considered. wikipedia.orgcanada.ca
Fugacity-based models, such as the Quantitative Water, Air, Soil, Film Interactions (QWASI) model, are often used to predict the equilibrium distribution of chemicals in the environment. semanticscholar.org More complex, dynamic models used for regulatory purposes, like the Pesticide Root Zone Model (PRZM) and the FOCUS (FOrum for the Co-ordination of pesticide fate models and their Use) suite of models in Europe, can simulate transport through soil and into surface or groundwater over time. waterborne-env.com These models would predict that this compound itself is not highly mobile but that its degradation products could have different transport potentials.
Ecological Impact Studies on Non Target Organisms
Effects on Terrestrial Biota
The introduction of herbicides into terrestrial ecosystems can have wide-ranging effects on the flora and fauna that are not the intended targets of the chemical application. Research into the impacts of bromofenoxim and similar herbicides has revealed effects on various components of the terrestrial biota, from invertebrates to vertebrates and soil microorganisms.
Invertebrate Responses and Population Dynamics
Herbicides can indirectly affect invertebrate populations by altering their habitat and food resources. nih.gov The application of phenoxy herbicides, a class to which this compound belongs, has been shown to have detrimental effects on a variety of insects and other animals, including native lady beetles, bees, and moths. invasiveplantswesternusa.org For instance, a study on the polyphagous grasshopper Pseudochorthippus parallelus found that a phenoxy herbicide negatively impacted herbivory in both females and males. nih.gov
The impact of herbicides on invertebrates can be complex and may not always be direct. For example, the application of herbicides can lead to a loss of floristic diversity, which in turn reduces the availability of food and habitat for insects, potentially leading to population declines. nih.gov
Impact on Soil Microbial Communities
At an application rate of 10 mg/kg, bromoxynil (B128292) underwent rapid degradation in soil, with the half-life decreasing with subsequent applications. nih.gov However, at a higher concentration of 50 mg/kg, degradation was inhibited, and the time for 50% of the compound to be degraded increased significantly. nih.gov This inhibition of degradation was correlated with significant shifts in the bacterial community diversity and structure. nih.gov These changes in the microbial community can persist even after the herbicide has degraded. nih.gov
Further research has indicated that bromoxynil can exert an inhibitory effect on the bacterial population, leading to decreased degradation rates and increased persistence of the compound in the soil. nih.govscielo.br The availability of a readily utilizable carbon source, such as glucose, appears to stimulate the co-oxidative degradation of bromoxynil by the bacterial community. nih.govoup.com The application of bromoxynil has been shown to have a negative impact on the presence of alpha and gamma-proteobacteria in the soil community. nih.govoup.com
The impact of herbicides on soil microbes is not limited to bromoxynil. Other herbicides, such as those from the dinitrophenol class, have also been noted for their effects on soil microbial communities. biochemjournal.com Herbicides can either inhibit or stimulate microbial activities depending on the chemical type, its concentration, and the prevailing environmental conditions. journalasrj.com For example, some herbicides have been shown to reduce soil enzyme activities and slow down nitrogen mineralization. journalasrj.com
Effects of Bromoxynil on Soil Microbial Communities
| Concentration | Effect on Degradation | Impact on Bacterial Community | Reference |
|---|---|---|---|
| 10 mg/kg | Rapid degradation, half-life decreased with repeated applications. | Bacterial population profiles showed significant similarity. | nih.gov |
| 50 mg/kg | Inhibited degradation, half-life increased with repeated applications. | Significant differences in the bacterial population, shifts in community diversity and structure. | nih.gov |
Responses of Terrestrial Vertebrate Fauna
The impact of this compound and its related compounds on terrestrial vertebrates has been evaluated through toxicity studies on mammals and birds. Bromoxynil is classified as moderately toxic to small mammals based on acute oral studies with rats. wa.gov The acute oral LD50 for bromoxynil octanoate (B1194180) was 238 mg/kg for female rats and 400 mg/kg for male rats. wa.gov For birds, bromoxynil is considered slightly to moderately toxic. wa.gov Acute oral LD50 values of 148 mg/kg for bobwhite quails exposed to bromoxynil octanoate and 193 mg/kg for those exposed to bromoxynil phenol (B47542) have been reported. wa.gov The LD50 for mallard ducks exposed to bromoxynil octanoate was 2050 mg/kg. wa.gov
Effects on Aquatic Ecosystems
Herbicides can enter aquatic ecosystems through runoff and spray drift, where they can impact a range of non-target aquatic organisms.
Phytoplankton and Aquatic Plant Responses
Herbicides, by their mode of action, can have significant effects on phytoplankton and aquatic plants. Phenoxy herbicides have been shown to have a negative effect on aquatic organisms. researchgate.net While specific data for this compound is limited, studies on the related herbicide bromoxynil show it can be toxic to aquatic life. nih.gov However, the toxicity can vary depending on the specific organism and the formulation of the herbicide.
One study found that the nitrile herbicide bromoxynil displayed low toxicity to green algae, with a 72-hour EC50 value exceeding 4 mg/L. mdpi.com In contrast, another study reported that the EC50 of bromoxynil for the marine unicellular alga Skeletonema costatum varied with the growth medium. nih.gov The risk to aquatic vascular plants from bromoxynil was considered uncertain due to a lack of data, while the risk to nonvascular plants was expected to be minimal. epa.gov
A study evaluating the efficacy of several herbicides for the control of duckweed (Lemna minor L.) found that bromoxynil, atrazine, and isoproturon (B30282) had a similar effect on the growth of other microscopic algae and macrophytes associated with duckweed. cabidigitallibrary.org
Toxicity of Bromoxynil to Aquatic Primary Producers
| Organism | Effect | Value | Reference |
|---|---|---|---|
| Green Algae | 72-h EC50 | > 4 mg/L | mdpi.com |
| Skeletonema costatum | EC50 | Varied with growth medium | nih.gov |
Aquatic Invertebrate Community Structure and Function
The impact of this compound on aquatic invertebrates is primarily assessed through the toxicity data of its metabolite, bromoxynil, and its ester forms, such as bromoxynil octanoate. Studies indicate that bromoxynil octanoate is very highly toxic to freshwater invertebrates. wa.gov For instance, the water flea (Daphnia magna), a crucial species in freshwater food webs, shows high sensitivity. An acute toxicity test (48-hour) established an EC50 (the concentration at which 50% of the population experiences a specific effect) of 0.096 mg/L for Daphnia magna when exposed to bromoxynil octanoate. wa.gov Another formulation showed an EC50 of 0.03 mg/L for aquatic invertebrates after 48 hours. genfarm.com.au
Such toxicity levels suggest that the introduction of this compound into aquatic environments could lead to significant shifts in the invertebrate community. Direct mortality of sensitive species like Daphnia could release primary producers, such as algae, from grazing pressure, leading to algal blooms. biointerfaceresearch.com Conversely, the decline of sensitive species may benefit more tolerant organisms by reducing competition for resources. researchgate.net These direct and indirect effects can alter the community structure, potentially impacting energy flow and nutrient cycling within the ecosystem. nih.gov
Table 1: Acute Toxicity of Bromoxynil and its Esters to Aquatic Invertebrates
| Compound | Species | Exposure Duration | Endpoint | Value (mg/L) | Source(s) |
|---|---|---|---|---|---|
| Bromoxynil octanoate | Daphnia magna | 48 hours | EC50 | 0.096 | wa.gov |
| Bromoxynil octanoate | Aquatic invertebrates | 48 hours | EC50 | 0.03 | genfarm.com.au |
| Bromoxynil octanoate | Daphnia magna | 48 hours | EC50 | 0.11 | ccme.ca |
| Bromoxynil phenol | Daphnia magna | 48 hours | EC50 | 19 | ccme.ca |
| Bromoxynil octanoate | Daphnia magna | 21 days | NOEC | 0.0025 | ccme.ca |
| Bromoxynil phenol | Daphnia magna | 21 days | NOEC | 3.1 | ccme.ca |
Impacts on Aquatic Vertebrate Populations
This compound's degradation product, bromoxynil, and its esters are classified as moderately to very highly toxic to fish. herts.ac.ukorst.edu Acute toxicity studies on bromoxynil octanoate have demonstrated its high toxicity to freshwater fish species. wa.gov For rainbow trout (Oncorhynchus mykiss), a 96-hour LC50 (the concentration lethal to 50% of the test population) was reported as 0.05 mg/L. wa.govorst.edu Similarly, the 96-hour LC50 for bluegill sunfish (Lepomis macrochirus) was 0.053 mg/L. wa.gov Other studies have found LC50 values for fish such as harlequin fish (5.0 mg/L), goldfish (0.46 mg/L), and catfish (0.063 mg/L) when exposed to different forms of bromoxynil. orst.edu4farmers.com.au
Table 2: Acute Toxicity of Bromoxynil and its Esters to Aquatic Vertebrates
| Compound/Product | Species | Exposure Duration | Endpoint | Value (mg/L) | Source(s) |
|---|---|---|---|---|---|
| Bromoxynil octanoate (36.6%) | Rainbow trout | 96 hours | LC50 | 0.05 | wa.gov |
| Bromoxynil octanoate (87.3%) | Rainbow trout | 96 hours | LC50 | 0.1 | wa.gov |
| Bromoxynil | Rainbow trout | Not specified | LC50 | 0.05 | orst.edu4farmers.com.au |
| Bromoxynil octanoate (87.3%) | Bluegill sunfish | 96 hours | LC50 | 0.053 | wa.gov |
| Potassium salt of bromoxynil | Harlequin fish | Not specified | LC50 | 5.0 | orst.edu |
| Potassium salt of bromoxynil | Goldfish | Not specified | LC50 | 0.46 | orst.edu4farmers.com.au |
| Potassium salt of bromoxynil | Catfish | Not specified | LC50 | 0.063 | orst.edu4farmers.com.au |
| Bromoxynil octanoate | Fish | 35 days | NOEC | 0.0049 | genfarm.com.au |
Bioaccumulation and Biomagnification in Aquatic Food Webs
Bioaccumulation is the process where a substance builds up in an organism, while biomagnification is the increasing concentration of that substance at successively higher levels in a food chain. For this compound and its primary metabolite bromoxynil, the potential for these processes is considered low. herts.ac.uknhmrc.gov.au
Studies and safety data sheets consistently state that bioaccumulation of bromoxynil is not expected to occur. genfarm.com.au4farmers.com.au The compound has a low potential for bioaccumulation in mammals and is not expected to build up in fish. wa.govnhmrc.gov.au This is attributed to its relatively rapid degradation and excretion. For example, rats excrete 75-90% of bromoxynil octanoate within seven days, primarily as the phenol metabolite. wa.gov The U.S. EPA has also noted that bromoxynil does not bioaccumulate in tissues. epa.gov Because the compound does not significantly accumulate in individual organisms at the lower levels of the food web, the potential for biomagnification, where concentrations increase up the food chain, is negligible.
Broader Ecosystem Function Alterations
The introduction of any herbicide into an ecosystem can cause broader functional alterations beyond direct toxicity to non-target organisms. researchgate.netnih.gov this compound, acting through its metabolite bromoxynil, is a photosynthesis inhibitor. wa.govherts.ac.uk In an aquatic environment, this mode of action can have significant indirect effects. biointerfaceresearch.com
By inhibiting photosynthesis, bromoxynil can directly impact phytoplankton and aquatic plants, which form the base of most aquatic food webs. A reduction in primary producers can lead to a cascade of effects, reducing the available food source for herbivores, such as zooplankton and certain fish species. researchgate.net This can disrupt the entire food web structure and alter energy flow. nih.gov
Advanced Analytical Methodologies for Bromofenoxim Research
Kinetic Spectrophotometric Method Development and Validation
A kinetic spectrophotometric method has been developed and validated for the determination of bromofenoxim residues. ni.ac.rs This method is predicated on the inhibitory action of this compound on the oxidation of sulfanilic acid by hydrogen peroxide, a reaction catalyzed by Cu(II) ions. researchgate.net The reaction is monitored at a wavelength of 370 nm. ni.ac.rs
Key parameters influencing the reaction rate, such as pH, and the concentrations of hydrogen peroxide, sulfanilic acid, and Cu(II) ions, have been optimized. researchgate.net Under optimal conditions (pH 7.9, 0.2 mol/dm³ H₂O₂, 6x10⁻⁴ mol/dm³ sulfanilic acid, and 4x10⁻⁶ mol/dm³ Cu²⁺ at 25±0.1°C), the method demonstrates linearity across two concentration ranges: 0.041 to 0.46 µg/ml and 0.46 to 13.86 µg/ml. researchgate.net The method exhibits a detection limit (LOD) of 0.0077 µg/ml and a limit of quantification (LOQ) of 0.025 µg/cm³. ni.ac.rsresearchgate.net The relative standard deviations for replicate determinations at concentrations of 0.041, 0.24, and 0.46 µg/ml were found to be 3.0%, 5.32%, and 2.85%, respectively. ni.ac.rs This method has been successfully applied to the determination of this compound in baby juice samples, with results comparable to those obtained by HPLC. researchgate.net
Table 1: Performance of the Kinetic Spectrophotometric Method
| Parameter | Value |
|---|---|
| Wavelength | 370 nm ni.ac.rs |
| Linear Range 1 | 0.041 - 0.46 µg/ml researchgate.net |
| Linear Range 2 | 0.46 - 13.86 µg/ml researchgate.net |
| Limit of Detection (LOD) | 0.0077 µg/ml ni.ac.rs |
| Limit of Quantification (LOQ) | 0.025 µg/cm³ researchgate.net |
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its metabolites. researchgate.net
Sensitive HPLC methods have been developed for the determination of this compound and its hydroxylated metabolites, achieving picogram-level sensitivity. researchgate.net The decomposition of this compound into 3,5-dibromo-4-hydroxybenzonitrile (bromoxynil) and 2,4-dinitrophenol (B41442) has also been investigated. tandfonline.com For instance, one method utilizes a mobile phase of acetonitrile (B52724) and water (80:20, v/v) with a flow rate of 1 cm³/min for the analysis of this compound in juice samples after solid-phase extraction (SPE). researchgate.net Another study optimized the separation of bromoxynil (B128292) and MCPA using a mobile phase of 90% methanol (B129727) and 10% water with a C18 column. nih.gov
The performance of HPLC has been compared with other analytical methods. For example, the results of the kinetic spectrophotometric method for this compound in baby juice were verified and found to be in good agreement with an established HPLC method. ni.ac.rsresearchgate.net In a comparative study with Supercritical Fluid Chromatography (SFC), SFC demonstrated greater sensitivity and a wider linear range for this compound analysis than HPLC. tandfonline.com
Method Optimization for this compound and Metabolites
Supercritical Fluid Chromatography (SFC) for High-Sensitivity Detection
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the rapid and sensitive determination of this compound. tandfonline.comresearchgate.net Utilizing carbon dioxide as the mobile phase, SFC is considered a "green" technology due to the reduced use of organic solvents. waters.com
A method using a packed diol-modified silica (B1680970) column with a mobile phase of carbon dioxide modified with 10% (v/v) methanol containing acetic acid and triethylamine (B128534) has been established. researchgate.net This SFC method, with UV detection at 273 nm, offers high sensitivity, with a detection limit of 15 pg and a linear range between 75 pg and 1500 pg. tandfonline.comresearchgate.net The key advantage of SFC over traditional reversed-phase HPLC is its different selectivity, enabling the separation of isomers that are difficult to resolve with other techniques. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another important tool for the analysis of this compound and related compounds. researchgate.netgoogle.com Early methods involved the determination of this compound in hops using GC with mass fragmentation. researchgate.net More recently, GC-MS methods have been developed for the simultaneous determination of multiple bromophenols after derivatization, achieving detection limits in the picogram range. nih.gov While specific applications for this compound are part of broader multi-residue methods, the technique's high sensitivity and specificity make it suitable for its trace analysis. researchgate.netnih.gov
Electrochemical Detection Techniques (e.g., SWV, FI-AD)
Electrochemical methods, particularly when coupled with solid-phase extraction (SPE), provide sensitive and selective means for determining this compound in water samples. nih.gov Techniques such as square-wave voltammetry (SWV) and flow injection with amperometric detection (FI-AD) have been successfully employed. nih.govfishersci.com
These methods are based on the electrochemical reduction of the this compound molecule. dcu.ie By optimizing the SPE procedure and the electrochemical detection parameters, low detection limits can be achieved. For SPE-SWV, the calibration is linear from 0.2 to 12.0 µg/L with a detection limit of 0.05 µg/L for a 100 ml sample. nih.gov The SPE-FI-AD procedure has a linear range of 3.0 to 120 µg/L and a detection limit of 1.5 µg/L. nih.gov The addition of a supporting electrolyte like LiClO₄ to the eluent and acidification of the water sample prior to SPE significantly enhances the current response on mercury drop (for SWV) and mercury film (for FI-AD) electrodes. nih.gov
Table 2: Comparison of Electrochemical Detection Methods for this compound
| Method | Linear Range (µg/L) | Detection Limit (µg/L) | Recovery (%) | RSD (%) |
|---|---|---|---|---|
| SPE-SWV | 0.2 - 12.0 nih.gov | 0.05 nih.gov | 92 nih.gov | 6 nih.gov |
Advanced Sample Preparation Strategies for Complex Matrices
The accurate determination of this compound in complex environmental and biological matrices, such as soil, water, and food products, necessitates sophisticated sample preparation techniques. researchgate.netresearchgate.net These matrices contain a multitude of interfering compounds (e.g., humic acids, lipids, pigments) that can otherwise lead to inaccurate and unreliable analytical results. lcms.czeurl-pesticides.eu The primary goals of advanced sample preparation are to isolate this compound from these interferences, preconcentrate the analyte to detectable levels, and present it in a solvent compatible with the final analytical instrument. scitoys.com Strategies often involve a combination of extraction and clean-up steps tailored to the specific characteristics of both the analyte and the matrix. lcms.cz
For solid samples like soil or agricultural products, initial extraction may involve techniques like subcritical water extraction, which uses heated water under pressure to rapidly extract herbicides. nih.gov For highly complex samples, multi-step procedures such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are often employed, followed by a clean-up step to specifically remove problematic co-extractives. lcms.cz The choice of strategy is critical for minimizing matrix effects, enhancing detection sensitivity, and ensuring the robustness of the analytical method. lcms.czchromatographyonline.com
Solid-Phase Extraction (SPE) Protocols
Solid-Phase Extraction (SPE) is a cornerstone of modern sample preparation for this compound, valued for its efficiency in clean-up and preconcentration from aqueous samples. researchgate.netnih.gov The technique involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). This compound is retained on the sorbent while unwanted matrix components are washed away. Subsequently, a small volume of a strong solvent is used to elute the purified this compound for analysis. scitoys.com
A specific SPE protocol for determining this compound in water samples has been developed and validated. nih.gov Key parameters of this protocol were optimized to maximize recovery and sensitivity.
Key Optimized Parameters for this compound SPE:
| Parameter | Optimized Condition | Rationale/Finding |
|---|---|---|
| Sample pH | Acidification to pH 3 (using HClO₄) | Greatly improved the subsequent electrochemical current response, enhancing detection. nih.gov |
| SPE Sorbent | Polymeric reversed-phase | Effective for retaining phenoxy herbicides from aqueous solutions. nih.govglsciences.com |
| Eluent | Acetonitrile-water (80:20 v/v) with 0.1 mol L⁻¹ LiClO₄ | Chosen as the most appropriate eluent for subsequent flow injection amperometric detection (FI-AD). nih.gov |
| Eluent (alternative) | Undiluted acetonitrile with 0.1 mol L⁻¹ LiClO₄ | Selected as the optimal eluent for subsequent square-wave voltammetric (SWV) detection. nih.gov |
This optimized SPE procedure allows the effluent to be directly transferred for electrochemical analysis without further treatment. nih.gov The method demonstrates high linearity and achieved a detection limit as low as 0.05 µg L⁻¹ for 100 mL water samples when coupled with SWV. nih.gov The recoveries from spiked tap water samples were found to be 92% with a relative standard deviation (RSD) of 6%. nih.gov
Matrix Effects and Interference Mitigation
Matrix effects are a significant challenge in the trace analysis of pesticides like this compound, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). restek.comnih.gov These effects arise from co-extracted components from the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to underestimation or overestimation of its concentration. eurl-pesticides.eurestek.com
Common sources of interference in environmental and food matrices include:
Humic and fulvic acids in soil and water.
Fats and phospholipids in fatty food matrices. lcms.cz
Pigments such as chlorophyll (B73375) in plant materials. lcms.cz
Several strategies are employed to mitigate these interferences during this compound analysis:
Effective Sample Clean-up: The most direct approach is to remove interfering compounds before analysis. Advanced SPE clean-up protocols are highly effective. For instance, pass-through SPE cartridges, such as Oasis PRiME HLB, are designed to retain co-extracted fats and pigments while allowing the pesticide analytes to pass through for collection, significantly reducing matrix effects. lcms.cz
Matrix-Matched Calibration: To compensate for unavoidable matrix effects, calibration standards are prepared in a blank matrix extract that is representative of the samples being analyzed. nih.goveurl-pesticides.eu This ensures that the standards and samples experience similar levels of signal suppression or enhancement, improving quantitative accuracy. nih.gov
Dilution: Simply diluting the final sample extract can be an effective method to reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal. eurl-pesticides.eu
Instrumental Approaches: In gas chromatography (GC), the use of analyte protectants added to the final extract can prevent the degradation of the analyte in the hot injector port, mitigating a form of matrix-induced error. eurl-pesticides.eu
The choice and combination of these strategies depend on the complexity of the matrix and the required sensitivity of the analysis. nih.gov
Inter-Laboratory Validation and Quality Assurance in Environmental Monitoring
Ensuring the reliability and comparability of analytical data for this compound is critical for regulatory monitoring and environmental risk assessment. This is achieved through rigorous quality assurance (QA) and quality control (QC) programs, with inter-laboratory validation being a key component. eurl-pesticides.euvdoc.pub
An inter-laboratory study was specifically conducted for a group of labile pesticides, including this compound, which were identified as lacking validated analytical procedures at the time. tandfonline.comcnr.it In this study, participating laboratories were tasked with developing their own analytical methods and then analyzing unknown spiked solutions and pre-prepared SPE cartridges containing this compound. tandfonline.comcnr.it Such studies are essential for:
Assessing the robustness and transferability of analytical methods across different laboratories. vivitrolabs.com
Identifying potential biases or sources of error in a method. vivitrolabs.com
Regulatory guidelines, such as the SANTE documents in the European Union, provide a framework for method validation and quality control in pesticide residue analysis. eurl-pesticides.eu Key quality assurance elements include:
| QA/QC Element | Description | Purpose |
| Method Validation | The process of demonstrating that an analytical method is suitable for its intended purpose. It assesses parameters like linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). researchgate.neteurl-pesticides.eu | To ensure the method provides reliable and accurate results. |
| Inter-Laboratory Studies (Proficiency Tests) | Analysis of the same samples by multiple laboratories to assess their performance and the comparability of their results. eurl-pesticides.eunsw.gov.au | To provide an external and objective measure of a laboratory's competence and the validity of its measurements. |
| Use of Certified Reference Materials (CRMs) | Analyzing a material with a known, certified concentration of the analyte. | To verify the accuracy of the analytical measurement. |
| Ongoing Quality Control | Routine analysis of blank and spiked samples (blind spikes) within each batch of field samples. eurl-pesticides.euherts.ac.uk | To monitor the performance of the analytical method over time and ensure the validity of results for a specific sample batch. |
These comprehensive QA/QC measures ensure that data generated for environmental monitoring of this compound are scientifically sound, defensible, and comparable across different regions and laboratories. vdoc.pubnsw.gov.au
Herbicide Resistance and Management Strategies
Integration of Bromofenoxim into Integrated Weed Management (IWM) Programs
Integrated Weed Management (IWM) is a holistic approach that combines multiple control tactics—cultural, mechanical, biological, and chemical—to manage weeds effectively and sustainably. growiwm.orgcaws.org.nz The goal is to reduce over-reliance on any single method, particularly herbicides, to delay the evolution of resistance. growiwm.orgfarmonaut.com
This compound can be a key component of the chemical tactics within an IWM framework. Its integration is primarily centered on the principle of diversifying herbicide modes of action (MOA). greenwayweedsolutions.com
Herbicide Rotation: To prevent the selection of resistant weeds, it is crucial to rotate herbicides with different MOAs between and within growing seasons. greenwayweedsolutions.commanageresistancenow.ca this compound (HRAC Group 6) can be rotated with herbicides from other common groups like the synthetic auxins (Group 4), ALS inhibitors (Group 2), or triazines (Group 5) to which resistance may be more prevalent. croplife.org.auontario.ca
Herbicide Mixtures: Applying tank mixes of two or more herbicides with different MOAs that are both effective on the target weed can also delay resistance. croplife.org.aunih.gov this compound can be used in mixtures, provided it is compatible and effective on the target weed spectrum. nzpps.org
Strategies for Mitigating the Evolution of Herbicide Resistance
Mitigating the evolution of herbicide resistance is essential for preserving the long-term effectiveness of herbicides like this compound. The core principle is to reduce the selection pressure on weed populations. wsu.edu This involves a multi-pronged approach that goes beyond simple chemical application.
| Strategy | Description | Reference |
|---|---|---|
| Diversify Herbicide Modes of Action (MOA) | Rotate herbicides with different MOAs across seasons and use effective tank mixtures with multiple MOAs in a single application. This makes it less likely for a weed to survive the treatment. | croplife.org.augreenwayweedsolutions.commanageresistancenow.ca |
| Use Labeled Rates | Always apply herbicides at the full, recommended label rates. Using reduced rates can allow weakly resistant individuals to survive and reproduce, accelerating resistance evolution. | croplife.org.ausyngenta.co.uk |
| Incorporate Non-Chemical Methods (IWM) | Integrate cultural practices (e.g., crop rotation, cover crops), mechanical methods (e.g., tillage, mowing), and preventative measures (e.g., cleaning equipment) to reduce reliance on herbicides. | growiwm.orgfarmonaut.comresearchgate.net |
| Scout and Monitor Fields | Regularly scout fields to identify weed escapes. This allows for timely intervention and helps detect potential resistance early. Prevent any surviving weeds from setting seed. | researchgate.net |
| Maintain Accurate Records | Keep detailed records of herbicide applications, weed populations, and control efficacy on a per-field basis to inform future management decisions. | croplife.org.au |
For a mixture to be most effective at delaying resistance, both components should be individually active against the target weed and ideally have similar persistence in the soil. nih.govcambridge.org Furthermore, integrating diverse cultural practices like rotating between different crop types (e.g., cereals, oilseeds, pulses) and including competitive cover crops can disrupt weed life cycles and significantly lower the selection pressure for resistance. farmonaut.commanageresistancenow.ca
Future Research Directions for Bromofenoxim Studies
Deeper Elucidation of Molecular Mechanisms in Plant Responses
While bromofenoxim is known to be a phenoxy herbicide that acts as a contact foliar-applied inhibitor of energy metabolism in plants, future research should aim for a more profound understanding of its molecular interactions. researchgate.net Current knowledge identifies it as an uncoupler of oxidative phosphorylation, but the precise molecular targets and the full cascade of events leading to plant death are not completely understood. researchgate.net Future studies could employ advanced "omics" technologies (genomics, proteomics, metabolomics) to identify the specific genes, proteins, and metabolic pathways that are altered in susceptible plants upon exposure to this compound. frontiersin.orgresearchgate.net This could reveal novel aspects of its mode of action and potential mechanisms of resistance.
Investigating the plant's defense and signaling responses at a molecular level is also crucial. mdpi.com Understanding how plants perceive the chemical and initiate their defense mechanisms can provide insights into developing more effective and targeted weed control strategies. researchgate.netmdpi.com Research could focus on identifying the receptors involved in this compound recognition and the subsequent signaling pathways, including the role of secondary messengers and transcription factors that regulate the plant's response. researchgate.netnih.gov
Development of Predictive Models for Long-Term Environmental Behavior
To better anticipate the long-term environmental impact of this compound, the development of sophisticated predictive models is essential. frontiersin.org These models would integrate various factors to forecast the herbicide's fate and transport in different environmental compartments. frontiersin.orgresearchgate.net Key parameters to incorporate include the physicochemical properties of this compound, such as its vapor pressure, water solubility, and octanol-water partition coefficient, which influence its distribution in air, water, and soil. mst.dkconicet.gov.ar
Furthermore, these models should account for environmental and site-specific characteristics like weather patterns, soil type (organic matter content, texture), and topography. researchgate.net By simulating processes such as leaching, runoff, and degradation under various scenarios, these models can help predict the potential for groundwater contamination and persistence in the soil. frontiersin.orgdfo-mpo.gc.ca Integrating Quantitative Structure-Property Relationship (QSPR) models could further enhance predictions by estimating the environmental fate of this compound and its transformation products. frontiersin.org Such predictive tools are invaluable for regulatory assessments and for developing strategies to mitigate environmental risks. mst.dk
Refined Ecotoxicological Risk Assessments on Diverse Non-Target Species
Current ecotoxicological data for this compound is limited, highlighting a need for more comprehensive risk assessments on a wider array of non-target organisms. herts.ac.uk While some information exists on its toxicity to certain aquatic and terrestrial species, there are significant knowledge gaps. herts.ac.uknih.gov Future research should expand the scope of testing to include a more diverse range of species that are ecologically relevant to the environments where this compound is used. croplifeeurope.eumdpi.com This includes various invertebrates, soil microorganisms, and different plant species not targeted by the herbicide. croplifeeurope.eunih.gov
The assessments should move beyond acute toxicity studies to investigate chronic and sublethal effects, such as impacts on reproduction, growth, and behavior. mdpi.comepa.gov For instance, understanding the effects on soil microbial communities is crucial, as they play a vital role in soil health and nutrient cycling. nih.govnih.gov There is a particular need to develop and standardize methods for assessing the ecotoxicological effects of pesticides on these microorganisms. nih.gov Furthermore, considering the evolutionary history of populations when assessing toxicity can provide a more nuanced understanding of their sensitivity to contaminants. nih.gov
Innovative Analytical Sensor Development for Environmental Trace Detection
The development of novel and improved analytical methods is crucial for monitoring this compound residues in the environment. researchgate.net While traditional methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used, there is a need for more rapid, sensitive, and field-portable detection techniques. researchgate.net Future research should focus on creating innovative analytical sensors capable of detecting trace amounts of this compound in complex matrices such as water, soil, and food. researchgate.net
Capillary electrophoresis (CE) has emerged as a promising alternative due to its high separation efficiency and short analysis time, though its sensitivity can be a limitation. nih.gov Therefore, research into enhancing the sensitivity of CE, potentially through coupling with advanced preconcentration techniques, is warranted. nih.gov The development of biosensors and other novel sensor technologies could offer real-time monitoring capabilities, which would be invaluable for environmental monitoring and ensuring food safety.
Investigation of Co-Formulations and Synergistic Interactions with Agrochemicals
The practice of tank-mixing herbicides to broaden the spectrum of weed control is common in agriculture. researchgate.netcitrusindustry.net Future research should systematically investigate the interactions of this compound when used in co-formulations with other agrochemicals, including other herbicides, fungicides, and insecticides. bcpc.orgresearchgate.netontosight.ai It is important to identify potential synergistic or antagonistic effects. google.combiorxiv.org
Synergistic interactions, where the combined effect of the chemicals is greater than the sum of their individual effects, could lead to the development of more effective and potentially lower-dose herbicide formulations. google.comgoogle.com Conversely, antagonistic interactions could reduce the efficacy of the herbicides, leading to poor weed control. researchgate.netcitrusindustry.net Understanding these interactions at a chemical and biological level is essential for optimizing weed management strategies and avoiding unforeseen negative consequences on crop health and the environment. citrusindustry.netgoogle.com
Contribution to Sustainable Agricultural Practices and Environmental Stewardship
Comprehensive research into the properties and environmental behavior of this compound can significantly contribute to the promotion of sustainable agricultural practices and environmental stewardship. frontiersin.orgucs.orgusda.gov By having a clearer understanding of its mode of action, environmental fate, and ecotoxicological profile, farmers and land managers can make more informed decisions about its use. mdpi.com
This knowledge can help in developing best management practices that minimize environmental impact, such as optimizing application timing and methods to reduce off-target drift and runoff. ucs.orgfondsdedotationroullier.org Furthermore, research into the long-term effects of repeated applications on soil health and biodiversity is crucial for ensuring the sustainability of agricultural systems. Ultimately, a thorough understanding of this compound will support an integrated pest management (IPM) approach, where chemical controls are used judiciously as part of a broader strategy that includes biological and cultural methods to manage weeds effectively while protecting environmental quality. usda.govnationaldairyfarm.com
Q & A
Q. Q1. What are the key physicochemical properties of Bromofenoxim critical for experimental design in herbicide research?
Answer: Key properties include solubility (2.169E-07 Moles/L at 20°C), molecular weight (461.02 g/mol), and stability under varying pH/temperature conditions. Solubility directly impacts formulation efficacy and environmental persistence . For lab studies, pre-dissolve this compound in organic solvents (e.g., acetone) to ensure homogeneity in aqueous solutions, and validate purity via HPLC-UV (λ = 254 nm) to avoid interference from degradation products .
Q. Q2. How does this compound’s mechanism of action influence target plant species selection in controlled studies?
Answer: As a cellulose biosynthesis inhibitor, this compound disrupts cell wall formation in monocots (e.g., wheat weeds). Design experiments using Avena fatua (wild oat) or Lolium rigidum (ryegrass) as model species. Include untreated controls and measure root/shoot elongation at 48-hour intervals to quantify herbicidal activity. Cross-validate results with fluorescence microscopy to visualize cellulose deposition anomalies .
Advanced Research Questions
Q. Q3. What methodologies resolve contradictions in reported environmental persistence data for this compound?
Answer: Discrepancies in half-life (e.g., 5–30 days in soil) may stem from organic matter content or microbial activity variations. Conduct parallel microcosm studies with standardized OECD 307 guidelines:
Q. Q4. How can researchers optimize this compound synthesis to minimize byproducts affecting bioassay outcomes?
Answer: The nitro-oxime ether linkage in this compound is prone to hydrolysis. Redesign the synthesis route:
Replace 2,4-dinitrophenyl chloride with activated esters for milder coupling.
Monitor reaction progress via in situ FTIR (disappearance of –NO₂ peaks at 1520 cm⁻¹).
Purify via preparative TLC (silica gel, hexane:ethyl acetate 7:3) to isolate >98% pure product. Validate by ¹H NMR (δ 8.2–8.4 ppm for aromatic protons) .
Q. Q5. What analytical strategies differentiate this compound from structurally similar herbicides (e.g., Fluorodifen) in complex matrices?
Answer: Use high-resolution mass spectrometry (HRMS) with Q-TOF instrumentation:
- Precision m/z: this compound ([M+H]⁺ = 462.02) vs. Fluorodifen ([M+H]⁺ = 332.04).
- Fragmentation pattern: this compound shows Br isotopic clusters (m/z 79/81), while Fluorodifen exhibits F loss (–18 Da).
For soil/water samples, employ SPE cleanup (C18 cartridges) to reduce matrix effects .
Data Analysis & Interpretation
Q. Q6. How should researchers address conflicting in vitro vs. in vivo toxicity data for this compound?
Answer: In vitro assays (e.g., Ames test) may underestimate metabolic activation. Apply a tiered approach:
Phase 1: Compare Ames test (TA98 strain ± S9) with zebrafish embryo toxicity (LC₅₀).
Phase 2: Use liver microsomes (human/rat) to identify reactive metabolites (e.g., nitroso intermediates) via UPLC-QTRAP.
Statistical analysis: Apply Fisher’s exact test for mutagenicity concordance .
Q. Q7. What statistical models best predict this compound’s bioavailability in heterogeneous agricultural soils?
Answer: Use multivariable regression incorporating:
- Predictors: Soil organic carbon (%), cation exchange capacity (meq/100g), and clay content (%).
- Response variable: Bioavailable fraction (mg/kg) measured by sequential extraction (CaCl₂ → EDTA).
Validate with AIC/BIC to avoid overfitting; R² > 0.7 indicates robust correlation .
Methodological Frameworks
Q8. How to formulate a FINER-compliant research question on this compound’s resistance evolution?
Answer: Apply FINER criteria:
- Feasible: "Does Lolium perenne develop cross-resistance to this compound after prolonged exposure to ACCase inhibitors?"
- Novel: Focus on non-target-site resistance (e.g., GST-mediated detoxification).
- Ethical: Use containment greenhouses to prevent gene flow.
- Relevant: Addresses herbicide resistance in no-till farming systems .
Q. Q9. What PICO elements define a clinical toxicology study on this compound exposure?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
